molecular formula C20H14BrN3O2 B5975078 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B5975078
M. Wt: 408.2 g/mol
InChI Key: GKPSVOYTPQABQQ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as BOPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BOPB belongs to the class of oxazolo[4,5-b]pyridine derivatives, which have been found to possess various pharmacological activities.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of immune responses and inflammation. 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been found to inhibit the activity of protein kinase B (Akt), which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been found to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to reduce the levels of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been found to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, one limitation of 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential direction is the development of 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide derivatives with improved pharmacological properties. Another direction is the investigation of the molecular targets of 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and its mechanism of action in different disease models. Furthermore, the use of 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in combination with other drugs may enhance its therapeutic efficacy and reduce its potential side effects. Finally, the development of novel drug delivery systems for 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may improve its bioavailability and pharmacokinetics.

Synthesis Methods

The synthesis of 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 4-bromo-N-(2-hydroxyphenyl)benzamide with 2-methyl-5-(2-nitrophenyl)oxazolo[4,5-b]pyridine in the presence of a reducing agent. The resulting product is then treated with a base to yield 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. The synthesis of 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been reported in several scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 4-bromo-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2/c1-12-4-5-14(20-24-18-17(26-20)3-2-10-22-18)11-16(12)23-19(25)13-6-8-15(21)9-7-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPSVOYTPQABQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

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